molecular formula C16H15ClN6O2S B2672199 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone CAS No. 941911-72-4

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone

Cat. No.: B2672199
CAS No.: 941911-72-4
M. Wt: 390.85
InChI Key: IVOUWVKSSVCLQR-UHFFFAOYSA-N
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Description

The compound “2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It is a derivative of pyrimidine , which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA.


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aminopyrimidines with carboxylic anhydrides or acid chlorides . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its large size and the presence of multiple ring structures. It contains a triazolopyrimidine core, which is a fused ring system that incorporates both triazole and pyrimidine rings .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5-d] [1,3]oxazines .

Scientific Research Applications

Antitumor Applications

Research has demonstrated the potential of morpholine-based heterocycles in antitumor applications. For instance, a series of new morpholinylchalcones, which share structural similarities with the compound , exhibited promising in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Compounds from this series showed significant promise due to their inhibitory concentrations (IC50) values when compared with the standard antitumor drug cisplatin, highlighting their potential in cancer treatment (Muhammad et al., 2017).

Antimicrobial Applications

Further research into morpholine derivatives, such as the synthesis of triazolo[1,5-a]pyrimidine derivatives from biologically active morpholinone amine, revealed notable antimicrobial activities against various bacterial and fungal species. This study indicated that specific compounds exhibited more significant activity against both bacterial and fungal strains, suggesting their utility as promising antimicrobial agents (Prajapati et al., 2014).

Novel Syntheses and Characterization

The exploration of novel synthetic routes and characterization of morpholine-based compounds also plays a crucial role in expanding their scientific applications. For example, the development of new synthetic methodologies for morpholine derivatives allows for the creation of compounds with potential biological activities, including antitumor and antimicrobial properties. The detailed synthesis processes, along with characterization by various spectroscopic methods, lay the foundation for further biological evaluations and potential pharmaceutical applications (Hassneen & Abdallah, 2003).

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear from the available information, similar compounds have been shown to inhibit CDK2, a cyclin-dependent kinase important in cell cycle regulation .

Future Directions

The future directions for research on this compound could include further investigation into its potential as a CDK2 inhibitor , as well as exploration of its other biological activities. Additionally, further studies could investigate its synthesis, chemical properties, and safety profile .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O2S/c17-11-2-1-3-12(8-11)23-15-14(20-21-23)16(19-10-18-15)26-9-13(24)22-4-6-25-7-5-22/h1-3,8,10H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOUWVKSSVCLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC=NC3=C2N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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